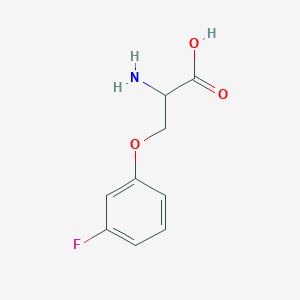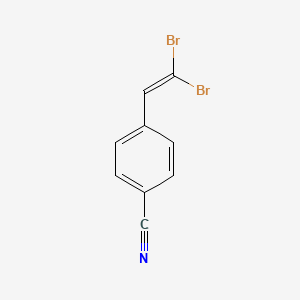
1,1-Dibromo-2-(4-cyanophenyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-2-(4-cyanophenyl)ethene is an organic compound with the molecular formula C₉H₅Br₂N and a molecular weight of 286.95 g/mol . This compound is characterized by the presence of two bromine atoms and a cyanophenyl group attached to an ethene backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-(4-cyanophenyl)ethene can be synthesized through various methods. One common approach involves the bromination of 2-(4-cyanophenyl)ethene using bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethene moiety .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-2-(4-cyanophenyl)ethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2-(4-cyanophenyl)ethene by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding epoxides or other oxidized products
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or other strong oxidizing agents in acidic or basic media
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-(4-cyanophenyl)ethene.
Oxidation: Epoxides and other oxidized derivatives
Scientific Research Applications
1,1-Dibromo-2-(4-cyanophenyl)ethene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1-Dibromo-2-(4-cyanophenyl)ethene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic addition reactions, while the cyanophenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: Another dibromo compound with different reactivity due to the absence of a cyanophenyl group.
2,2-Dibromo-1-(4-bromophenyl)ethan-1-one: Contains an additional bromine atom and a carbonyl group, leading to different chemical properties
Uniqueness
Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H5Br2N |
|---|---|
Molecular Weight |
286.95 g/mol |
IUPAC Name |
4-(2,2-dibromoethenyl)benzonitrile |
InChI |
InChI=1S/C9H5Br2N/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-5H |
InChI Key |
MNYZLXYRSKJQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(Br)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


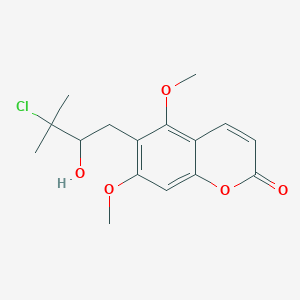
![2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12311363.png)
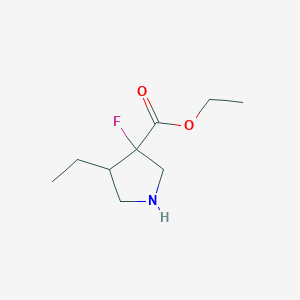
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B12311365.png)
![4'-amino-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12311377.png)
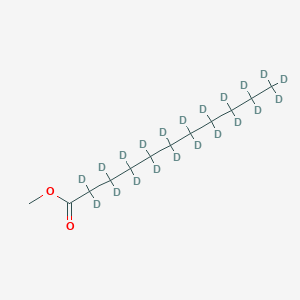
![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12311390.png)


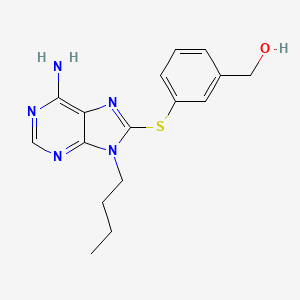
![rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis](/img/structure/B12311417.png)
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis](/img/structure/B12311419.png)
